Fmoc-Tle-OH

Catalog No.
S712227
CAS No.
132684-60-7
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tle-OH

CAS Number

132684-60-7

Product Name

Fmoc-Tle-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

VZOHGJIGTNUNNC-GOSISDBHSA-N

SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

132684-60-7;Fmoc-L-tert-leucine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoicacid;Fmoc-Tle-OH;Fmoc-tBu-Gly-OH;fmoc-d-alpha-t-butylglycine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-butanoicacid;Fmoc-L-tertleucine;Fmoc-L-tert.leucine;AmbotzFAA1748;AC1LJQP0;Fmoc-alpha-t-butyl-Gly-OH;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-;47524_ALDRICH;SCHEMBL1253102;47524_FLUKA;CTK4B8037;MolPort-003-725-627;VZOHGJIGTNUNNC-GOSISDBHSA-N;ZINC4521494;ANW-56703;AKOS010367902;AM82576;CF-1280;RTR-004461

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Monomer for Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-tert-leucine is a crucial building block in SPPS, a widely used technique for creating peptides and small proteins. The Fmoc group (Fluorenylmethoxycarbonyl) protects the amino group of the tert-leucine residue during chain assembly, allowing for selective deprotection and coupling with other amino acids [].

Synthesis of Bioconjugates:

  • Attachment to Biomolecules: Fmoc-L-tert-leucine can be conjugated to various biomolecules, such as antibodies, nanoparticles, and drugs, through its reactive functional groups. This conjugation strategy enables targeted delivery of drugs or diagnostic agents [].

Studies on Protein-Protein Interactions:

  • Incorporation into Peptides for Interaction Studies: Fmoc-L-tert-leucine can be incorporated into peptides specifically designed to probe protein-protein interactions. The tert-leucine side chain can be modified with functional groups to study binding affinities and specificities [].

Development of Therapeutic Agents:

  • Design of Peptide-Based Drugs: Fmoc-L-tert-leucine is a valuable tool for developing peptide-based therapeutics. The tert-leucine residue can be incorporated into peptides with desired biological activities, such as antimicrobial or anticancer properties [].

Fmoc-Tle-OH, or 9-fluorenylmethoxycarbonyl-threonine, is a derivative of threonine that incorporates a bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its unique steric properties, which influence its reactivity and interactions in various chemical contexts. The presence of the Fmoc group not only stabilizes the amino acid during synthesis but also facilitates its incorporation into peptides through solid-phase peptide synthesis techniques.

  • Hydrophobicity: The tert-butyl group increases the hydrophobicity of the peptide, potentially affecting its interactions with other molecules or membranes. []
  • Protein structure: The bulky side chain can influence the folding and stability of the final peptide or protein.
  • Wear gloves and protective clothing to avoid skin contact.
  • Avoid inhalation of dust particles.
  • Fmoc-L-tert-leucine may react with strong acids or bases. Follow proper handling procedures for organic chemicals in a laboratory setting.
Typical of amino acids, including:

  • Peptide Bond Formation: Fmoc-Tle-OH can react with other amino acids to form peptide bonds, a fundamental reaction in peptide synthesis.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid for further reactions.
  • Arylation Reactions: Recent studies have shown that Fmoc-Tle-OH can undergo palladium-catalyzed γ-C(sp³)–H arylation, allowing for the introduction of aryl groups into the side chain, which can enhance the steric hindrance and modify biological activity .

The biological activity of Fmoc-Tle-OH is primarily linked to its incorporation into peptides. Peptides containing threonine residues have various functions in biological systems, including roles in signaling pathways and structural components of proteins. The unique steric properties imparted by the Fmoc group may enhance the stability and specificity of peptide interactions with biological targets.

Several synthesis methods for Fmoc-Tle-OH have been reported:

  • Solid-Phase Synthesis: This method involves the sequential addition of protected amino acids to a solid support. The Fmoc group is used as a protecting group to prevent unwanted reactions during synthesis.
  • Palladium-Catalyzed Reactions: As mentioned earlier, Fmoc-Tle-OH can be synthesized through palladium-catalyzed arylation processes that utilize carboxylate-directed strategies .
  • Conventional Organic Synthesis: Traditional methods involving coupling agents such as dicyclohexylcarbodiimide (DCC) can also be employed to synthesize Fmoc-Tle-OH from threonine derivatives.

Fmoc-Tle-OH has several applications in research and industry:

  • Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Compounds incorporating Fmoc-Tle-OH may have potential applications in drug design due to their unique properties.
  • Bioconjugation: The ability to modify peptides with various functional groups makes Fmoc-Tle-OH valuable in bioconjugation strategies.

Studies on the interactions involving Fmoc-Tle-OH often focus on its behavior within peptide chains. The bulky Fmoc group influences the conformation and stability of peptides, affecting their binding affinity to receptors or enzymes. Additionally, research into its arylation reactions suggests that modifications at the threonine side chain can lead to enhanced biological activity or altered pharmacokinetic properties .

Several compounds share structural similarities with Fmoc-Tle-OH. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
Fmoc-ThreonineStandard threonine with an Fmoc groupCommonly used in peptide synthesis
Acetyl-ThreonineThreonine with an acetyl groupLess sterically hindered than Fmoc derivatives
Boc-ThreonineThreonine with a tert-butyloxycarbonyl groupDifferent protection strategy affecting reactivity
Tle (Thio-Lys)A threonine analog with sulfur substitutionUnique properties due to sulfur presence

Fmoc-Tle-OH stands out due to its significant steric hindrance and versatility in

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-tert-leucine

Dates

Modify: 2023-08-15

Explore Compound Types